molecular formula C12H6Cl4O B12659283 2,3,4,4'-Tetrachlorodiphenyl ether CAS No. 65075-01-6

2,3,4,4'-Tetrachlorodiphenyl ether

Cat. No.: B12659283
CAS No.: 65075-01-6
M. Wt: 308.0 g/mol
InChI Key: ZPOBHUZRVVTGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,4’-Tetrachlorodiphenyl ether is an organic compound with the molecular formula C12H6Cl4O It is a chlorinated diphenyl ether, which means it consists of two benzene rings connected by an oxygen atom, with four chlorine atoms attached to the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4’-Tetrachlorodiphenyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the use of silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Industrial Production Methods

Industrial production of ethers, including 2,3,4,4’-Tetrachlorodiphenyl ether, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4’-Tetrachlorodiphenyl ether undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups present in the molecule.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated diphenyl ethers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,4’-Tetrachlorodiphenyl ether is unique due to its specific arrangement of chlorine atoms, which can influence its chemical reactivity and biological activity. The position of chlorine atoms can affect the compound’s ability to undergo certain reactions and its interactions with biological targets.

Properties

CAS No.

65075-01-6

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

1,2,3-trichloro-4-(4-chlorophenoxy)benzene

InChI

InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-10-6-5-9(14)11(15)12(10)16/h1-6H

InChI Key

ZPOBHUZRVVTGKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.